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Compound of Interest

Compound Name: 1,3-Dimethoxybenzene

Cat. No.: B093181

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-
Dimethoxybenzene (CAS No. 151-10-0), a key intermediate in organic synthesis. The
document is intended for researchers, scientists, and professionals in drug development,
offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) characteristics.

Molecular and Spectroscopic Overview

1,3-Dimethoxybenzene, also known as resorcinol dimethyl ether, is an aromatic ether with the
chemical formula CsH1002 and a molecular weight of 138.16 g/mol . Its structure is
characterized by a benzene ring substituted with two methoxy groups at positions 1 and 3. This
substitution pattern gives rise to a distinct spectroscopic fingerprint, which is detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The *H and 3C NMR spectra of 1,3-Dimethoxybenzene are presented below, with
chemical shifts (d) reported in parts per million (ppm).

1H NMR Data
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The proton NMR spectrum of 1,3-Dimethoxybenzene is characterized by signals in both the
aromatic and aliphatic regions, corresponding to the benzene ring protons and the methoxy
group protons, respectively.

Chemical Shift L . .
Multiplicity Integration Assignment

(ppm)

~7.15 Triplet (t) 1H H-5

~6.50 Doublet (d) 2H H-4, H-6

~6.44 Triplet () 1H H-2

~3.74 Singlet (s) 6H 2 X -OCHs

Solvent: Chloroform-d (CDCls)

13C NMR Data

The carbon-13 NMR spectrum provides information on the different carbon environments within
the molecule. Due to the symmetry of 1,3-Dimethoxybenzene, four distinct signals are
observed for the eight carbon atoms.

Chemical Shift (ppm) Assighment
~160.9 C1,C3
~129.9 C5

~106.5 C4, C6
~101.2 C2

~55.3 -OCHs

Solvent: Chloroform-d (CDCIs)

Infrared (IR) Spectroscopy Data
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Infrared spectroscopy identifies the functional groups present in a molecule through their

characteristic vibrational frequencies. The IR spectrum of 1,3-Dimethoxybenzene shows

absorptions indicative of its aromatic and ether functionalities.

Wavenumber (cm—?) Intensity Assignment

C-H stretch (aromatic and
~3000-2800 Medium _ .

aliphatic)
~1600, ~1470 Strong C=C stretch (aromatic ring)

C-O stretch (aryl ether,
~1280-1200 Strong )

asymmetric)

C-O stretch (aryl ether,
~1170-1020 Strong )

symmetric)

C-H bend (aromatic, out-of-
~850-750 Strong

plane)

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, confirming the molecular weight and offering insights into its structure. The

data presented here was obtained via electron ionization (El).

miz Relative Intensity Assighment

138 High [M]* (Molecular lon)
123 Moderate [M-CHs]*

109 High [M-CHO]* or [M-CzHs]*
95 Moderate [M-CHs-COJ*

78 Moderate [CeHe]*

65 Low [CsHs]*
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Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data

presented in this guide.

NMR Spectroscopy Protocol

Sample Preparation: A sample of 1,3-Dimethoxybenzene (approximately 10-20 mg) is
dissolved in ~0.6 mL of deuterated chloroform (CDCIs) containing 0.03% v/v
tetramethylsilane (TMS) as an internal standard.

Instrumentation: The solution is transferred to a 5 mm NMR tube. *H and 3C NMR spectra
are acquired on a 400 MHz (or higher) NMR spectrometer.

'H NMR Acquisition: A standard single-pulse experiment is used with a 30° pulse angle, an
acquisition time of approximately 4 seconds, and a relaxation delay of 1-2 seconds. Typically,
16 scans are co-added to improve the signal-to-noise ratio.

13C NMR Acquisition: A proton-decoupled single-pulse experiment is performed. Due to the
lower natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is required,
with a relaxation delay of 2 seconds.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at
0.00 ppm.

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy Protocol

Instrument Setup: An FTIR spectrometer equipped with a diamond or zinc selenide (ZnSe)
ATR accessory is used. A background spectrum of the clean, empty ATR crystal is collected
to account for atmospheric and instrumental contributions.

Sample Application: A small drop of neat 1,3-Dimethoxybenzene is placed directly onto the
surface of the ATR crystal, ensuring complete coverage.
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» Data Acquisition: The spectrum is recorded in the mid-IR range (typically 4000-400 cm™12).
Multiple scans (e.g., 32 or 64) are co-added and averaged to obtain a high-quality spectrum.

o Cleaning: After analysis, the ATR crystal is thoroughly cleaned with a suitable solvent (e.qg.,
isopropanol or acetone) and a soft, non-abrasive wipe.

Electron lonization-Mass Spectrometry (EI-MS) Protocol

o Sample Introduction: A dilute solution of 1,3-Dimethoxybenzene in a volatile solvent (e.g.,
methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas
chromatograph (GC-MS) for separation and purification, or through a direct insertion probe.

« |onization: In the ion source, the sample molecules are bombarded with a high-energy
electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

o Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight
analyzer).

o Detection: The separated ions are detected, and their abundance is recorded, generating a
mass spectrum.

Visualization of Spectroscopic Workflow

The logical flow for the structural elucidation of an organic compound like 1,3-
Dimethoxybenzene using the discussed spectroscopic techniques is illustrated below.
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Sample Analysis
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Caption: Workflow for the spectroscopic analysis of 1,3-Dimethoxybenzene.

¢ To cite this document: BenchChem. [Spectroscopic Profile of 1,3-Dimethoxybenzene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b093181#spectroscopic-data-of-1-3-
dimethoxybenzene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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